2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CBQT) is a synthetic quinazoline derivative with promising applications in the fields of medicinal chemistry and drug discovery. It is a novel and highly selective ligand for a range of targets, including the androgen receptor, estrogen receptor and various other nuclear receptors. CBQT has been extensively studied in recent years, with promising results reported in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of compounds related to quinazoline, including their molecular and electronic structures and redox chemistry, have been a subject of research. For instance, the preparation of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues involved the condensation of diaminobenzenedithiol, leading to compounds exhibiting internal bond lengths consistent with a quinoid formulation (Barclay et al., 1997).
Fluorescent Properties
- Certain quinoline derivatives, such as those synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids, have been found to exhibit fluorescent properties in various organic solvents, suggesting their potential use as fluorescent probes (Bodke et al., 2013).
Electochemical Behaviour
- The electrochemical reduction of certain benzoic acids related to quinazoline has been studied, with findings suggesting the formation of compounds such as 5-amino salicylic acid and sulfanilic acid, indicating potential applications in electrochemical processes (Mandić et al., 2004).
Anticancer Activity
- Some quinazoline derivatives have shown potential anticancer activity. For example, novel 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives were synthesized and found to exhibit potent antitumoral properties (Wu et al., 2013).
- Another study synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, showing significant activity against CNS SNB-75 Cancer cell line, indicating their use as antitumor agents (Noolvi & Patel, 2013).
Miscellaneous Applications
- Quinazoline derivatives have also been synthesized for various other applications, such as in the synthesis of substituted 2-Benzoylaminothiobenzamides and their ring closure to substituted 2-Phenylquinazoline-4-thiones, which have potential biological activity (Hanusek et al., 2001).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSEWPMLQJLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.